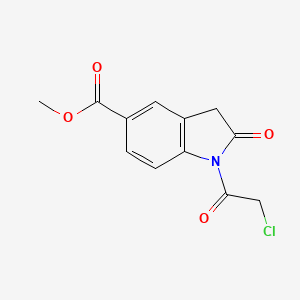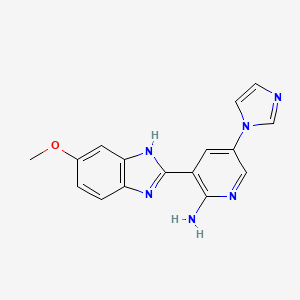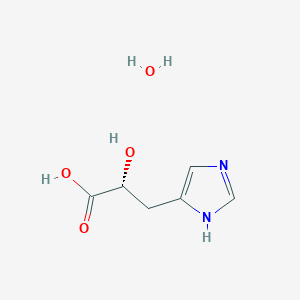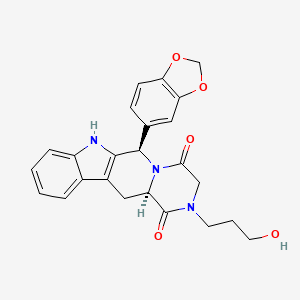![molecular formula C11H9N5 B13847480 4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline CAS No. 62052-08-8](/img/structure/B13847480.png)
4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with an aniline group attached at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with an azide compound to form the triazole ring. The reaction is usually carried out in the presence of a copper catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of the triazole ring.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or sulfonated derivatives of the aniline group.
Wissenschaftliche Forschungsanwendungen
4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-aryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-ylamine: Known for its potent activity against PIM kinases.
Triazolo[4,3-a]pyrazine derivatives: Exhibits antibacterial activity.
1-Hydroxy-7-azabenzotriazole: Used as a coupling reagent in peptide synthesis.
Uniqueness
4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
62052-08-8 |
|---|---|
Molekularformel |
C11H9N5 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
4-(triazolo[4,5-b]pyridin-3-yl)aniline |
InChI |
InChI=1S/C11H9N5/c12-8-3-5-9(6-4-8)16-11-10(14-15-16)2-1-7-13-11/h1-7H,12H2 |
InChI-Schlüssel |
AEUUAGAWTMQVNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)N(N=N2)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)


![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)






![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)

![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)
